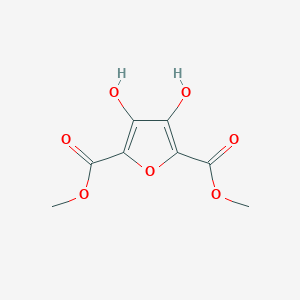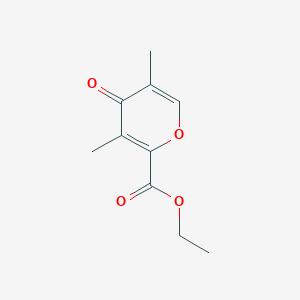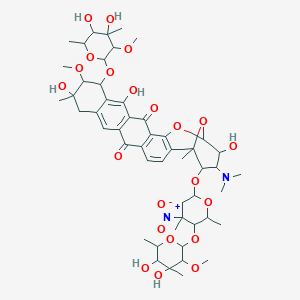
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate, also known as NBS-242, is a synthetic opioid compound that has been developed for its potential analgesic properties. This compound is structurally similar to other opioids, such as morphine and fentanyl, but has been modified to reduce its addictive properties and potential for abuse.
Mecanismo De Acción
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate acts on the same receptors in the brain and spinal cord as other opioids, such as the mu-opioid receptor. However, it has been shown to have a unique binding profile, which may contribute to its reduced potential for abuse and addiction. 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate also has a longer duration of action compared to morphine, which may make it more effective at treating chronic pain.
Biochemical and Physiological Effects
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. However, these effects are generally less pronounced compared to other opioids, which may be due to its unique binding profile and longer duration of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in lab experiments is its potency and effectiveness at reducing pain. Additionally, its reduced potential for abuse and addiction may make it a safer alternative to other opioids. However, one limitation is the complexity of its synthesis, which may make it more difficult and expensive to produce compared to other compounds.
Direcciones Futuras
There are several potential future directions for research on 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate. One area of interest is the development of new pain medications based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, research on the safety and efficacy of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate in humans is needed before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate involves several steps, including the conversion of thebaine, a naturally occurring opioid alkaloid, into northebaine, which is then modified to produce the final compound. The process involves the use of various reagents and solvents, and careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been the subject of extensive scientific research, with studies investigating its potential as an analgesic agent. Preclinical studies have shown that 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate is effective at reducing pain in animal models, with a potency similar to that of morphine. Additionally, 7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive candidate for the development of new pain medications.
Propiedades
Número CAS |
140164-88-1 |
|---|---|
Nombre del producto |
7alpha-((1R)-1-Hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine nbd-sarcosinate |
Fórmula molecular |
C40H43N5O9 |
Peso molecular |
737.8 g/mol |
Nombre IUPAC |
[4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate |
InChI |
InChI=1S/C40H43N5O9/c1-37(47,15-14-23-6-9-25(10-7-23)52-31(46)22-44(3)26-11-12-27(45(48)49)34-33(26)41-54-42-34)29-21-38-16-17-40(29,51-5)36-39(38)18-19-43(2)30(38)20-24-8-13-28(50-4)35(53-36)32(24)39/h6-13,16-17,29-30,36,47H,14-15,18-22H2,1-5H3/t29-,30-,36-,37-,38?,39+,40+/m1/s1 |
Clave InChI |
UYAYTHJGIAPKNN-RBSBUORBSA-N |
SMILES isomérico |
C[C@@](CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])([C@H]4CC56C=C[C@]4([C@H]7[C@@]58CCN([C@@H]6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
SMILES |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
SMILES canónico |
CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O |
Sinónimos |
7 alpha-((1R)-1-hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine NBD-sarcosinate ASM 5-10 ASM-5-10 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



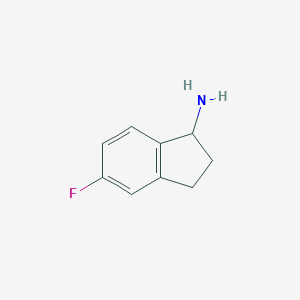
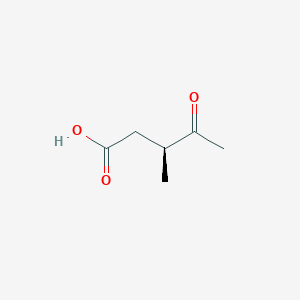




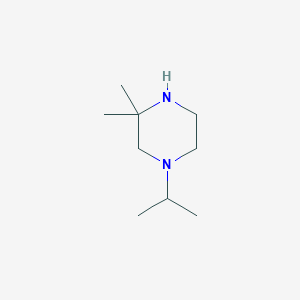
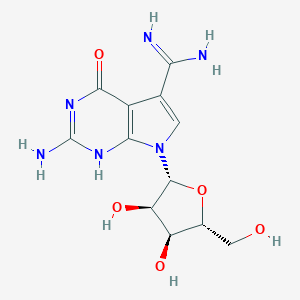

![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
